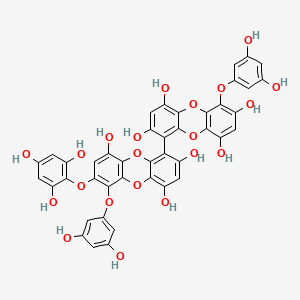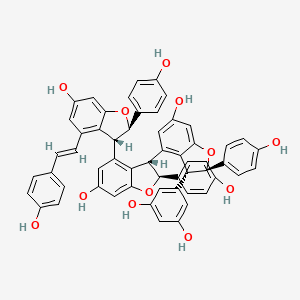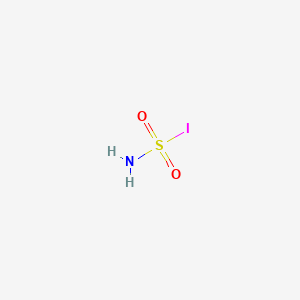
Sulfamoyl iodide (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamoyl iodide (9CI) is an organosulfur compound characterized by the presence of a sulfonyl group bonded to an iodine atom. This compound is part of the broader class of sulfonyl halides, which are known for their reactivity and diverse applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sulfamoyl iodide (9CI) can be synthesized through the reaction of sulfonyl chlorides with iodide salts. One common method involves the reaction of methanesulfonyl chloride with sodium iodide in an aprotic solvent such as acetone or acetonitrile. The reaction typically proceeds at room temperature, yielding sulfamyl iodide and sodium chloride as a byproduct.
Industrial Production Methods: Industrial production of sulfamyl iodide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Sulfamoyl iodide (9CI) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: Sulfamoyl iodide (9CI) can be oxidized to form sulfonyl iodates or reduced to form sulfonyl iodides with different oxidation states.
Addition Reactions: It can add to alkenes and alkynes, forming adducts that are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonyl Iodates: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Sulfamoyl iodide (9CI) has a wide range of applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active sulfonamides, which have antimicrobial properties.
Medicine: Sulfonamides derived from sulfamyl iodide are used in the development of antibiotics and other therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sulfamyl iodide involves the formation of reactive intermediates such as sulfonyl radicals or cations. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved in these reactions include nucleophilic substitution, radical addition, and electrophilic aromatic substitution.
Comparación Con Compuestos Similares
Methanesulfonyl Chloride: Similar in structure but contains a chlorine atom instead of iodine.
Benzenesulfonyl Chloride: Contains a benzene ring attached to the sulfonyl group.
Tosyl Chloride: Contains a toluene group attached to the sulfonyl group.
Uniqueness: Sulfamoyl iodide (9CI) is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other sulfonyl halides. The iodine atom makes sulfamyl iodide more reactive in nucleophilic substitution reactions and provides unique opportunities for the synthesis of iodine-containing compounds.
Propiedades
Número CAS |
102479-80-1 |
|---|---|
Fórmula molecular |
H2INO2S |
Peso molecular |
206.99 g/mol |
Nombre IUPAC |
sulfamoyl iodide |
InChI |
InChI=1S/H2INO2S/c1-5(2,3)4/h(H2,2,3,4) |
Clave InChI |
DMPIUZWQZODITO-UHFFFAOYSA-N |
SMILES |
NS(=O)(=O)I |
SMILES canónico |
NS(=O)(=O)I |
Sinónimos |
iodosulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1258263.png)
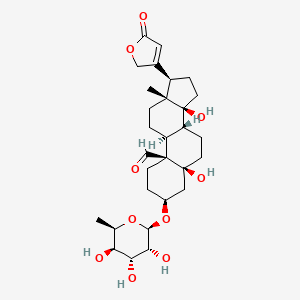
![Calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1258265.png)
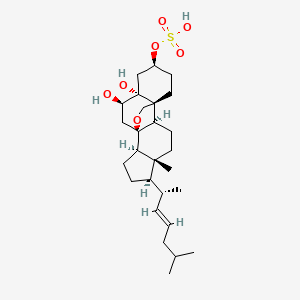
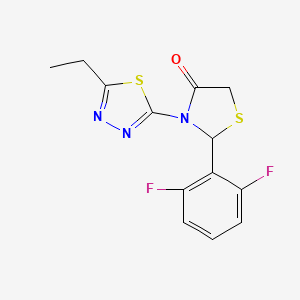
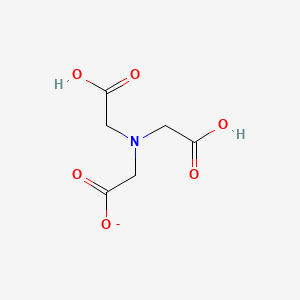
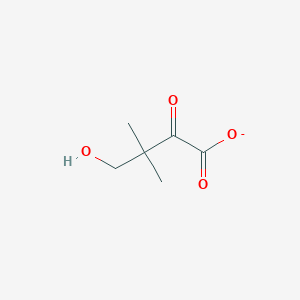
![3-[(Carboxycarbonyl)amino]benzoic acid](/img/structure/B1258272.png)
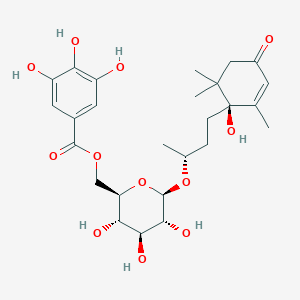
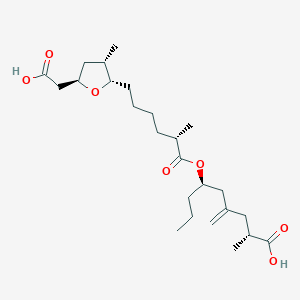
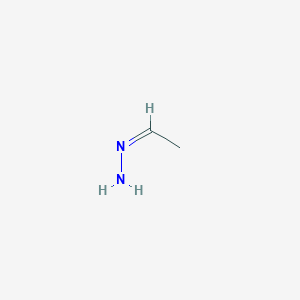
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[2-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]oxy-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B1258280.png)
